molecular formula C14H15N5O3S B2366236 N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2309585-88-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2366236
CAS No.: 2309585-88-2
M. Wt: 333.37
InChI Key: XMLJCNYFPUBJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a 1,2,5-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the 1,2,5-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with piperazine-1-carboxamide under specific conditions, such as the use of a palladium catalyst and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[d][1,3]dioxole and 1,2,5-thiadiazole, such as:

Uniqueness

What sets N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c20-14(16-10-1-2-11-12(7-10)22-9-21-11)19-5-3-18(4-6-19)13-8-15-23-17-13/h1-2,7-8H,3-6,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJCNYFPUBJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.